D-Glucosamine

Description

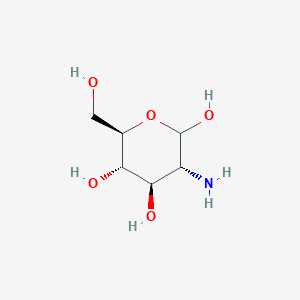

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Glucosamine: A Comprehensive Technical Guide to its Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucosamine, an amino sugar naturally occurring in the body, is a fundamental component of various macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans.[1] Its integral role in the structure of cartilage has made it a widely studied compound in the context of osteoarthritis and joint health.[2] This technical guide provides an in-depth overview of the chemical properties of this compound and the key experimental methodologies employed for its structural elucidation, catering to the needs of researchers and professionals in the scientific and drug development fields.

Chemical Properties of this compound

This compound is a monosaccharide derivative of glucose, where the hydroxyl group at the C-2 position is replaced by an amino group.[2] In solution, it primarily exists as an equilibrium mixture of α- and β-pyranose anomers. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅ | [2] |

| Molecular Weight | 179.17 g/mol | [2] |

| Melting Point | 88 °C (α-form), 110 °C (dec., β-form) | [2][3] |

| Solubility in Water | 330 mg/mL | [2] |

| pKa | 7.58 | [2] |

| Specific Optical Rotation [α]D | +100° changing to +47.5° (in water) | [2] |

Structure Elucidation of this compound

The definitive determination of the structure of this compound relies on a combination of spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are employed to determine the connectivity of atoms and the stereochemistry of the molecule.[4]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube. D₂O is preferred as it solubilizes the polar glucosamine and exchanges with the hydroxyl and amine protons, simplifying the spectrum.

-

-

¹H NMR Spectroscopy:

-

Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

Interpretation: The anomeric proton (H-1) signals for the α and β forms are typically found in the downfield region (around 5.2 ppm for α and 4.7 ppm for β). The remaining ring protons appear in the more crowded upfield region (3.2-4.0 ppm). The coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles and thus the stereochemistry of the sugar ring.

-

-

¹³C NMR Spectroscopy:

-

Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Interpretation: The anomeric carbon (C-1) signals are characteristically downfield (around 90-95 ppm). The other ring carbons resonate in the region of 55-75 ppm.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity within the sugar ring, starting from the well-resolved anomeric proton signals.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon signals based on their attached proton assignments.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and identifying long-range connectivities.

-

The logical workflow for NMR-based structure elucidation is depicted below.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[6] The crystal structure of α-D-glucosamine hydrochloride has been determined using this technique.[7]

-

Crystal Growth:

-

Obtain or grow single crystals of this compound or a suitable salt (e.g., hydrochloride) of high quality. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain the final, high-resolution crystal structure.

-

The general workflow for single-crystal X-ray crystallography is illustrated below.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.[8] It is often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol. The concentration should be low, typically in the µg/mL to ng/mL range.

-

For GC-MS analysis, derivatization (e.g., silylation) is necessary to make the polar glucosamine volatile.

-

-

Ionization:

-

Choose a soft ionization technique to minimize fragmentation of the molecular ion. Electrospray ionization (ESI) is commonly used for LC-MS, while electron ionization (EI) is used for GC-MS of derivatized samples.[9] Matrix-assisted laser desorption/ionization (MALDI) is another option.

-

-

Mass Analysis:

-

The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

In positive ion mode ESI, this compound is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID).

-

The resulting fragment ions provide information about the structure of the molecule, such as the loss of water or parts of the sugar ring.

-

A generalized workflow for the mass spectrometric analysis is shown below.

This compound in the Hexosamine Biosynthetic Pathway

This compound is a key intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[10][11] UDP-GlcNAc is a crucial precursor for the synthesis of glycoproteins, glycolipids, and other complex carbohydrates.[12] Exogenous this compound can enter this pathway directly after being phosphorylated to glucosamine-6-phosphate by hexokinase.[3]

The HBP is a critical signaling pathway that senses the nutrient status of the cell by integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[13] Dysregulation of the HBP has been implicated in various diseases, including diabetes and cancer.

The core reactions of the hexosamine biosynthetic pathway are depicted in the following diagram.

Conclusion

This compound is a fundamentally important monosaccharide with well-defined chemical properties. Its structural elucidation is achieved through a combination of powerful analytical techniques, with NMR spectroscopy, X-ray crystallography, and mass spectrometry providing complementary information. A thorough understanding of these properties and analytical methodologies is crucial for researchers in various scientific disciplines, particularly those involved in drug discovery and development, where this compound and its derivatives continue to be of significant interest. The integration of this compound into the hexosamine biosynthetic pathway highlights its role not only as a structural component but also as a key player in cellular metabolism and signaling.

References

- 1. The Structural Elucidation of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glucosamine | 3416-24-8 [chemicalbook.com]

- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. rigaku.com [rigaku.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the D-Glucosamine Biosynthesis Pathway in Mammalian Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The D-Glucosamine Biosynthesis Pathway, more commonly known as the Hexosamine Biosynthesis Pathway (HBP), is a critical metabolic route in mammalian cells. It integrates cellular nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism to produce the essential amino sugar, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] This end-product is a fundamental substrate for N-linked and O-linked glycosylation, post-translational modifications that profoundly impact protein function, stability, and localization.[1][3] Given that approximately 2-5% of total cellular glucose is shunted into the HBP, this pathway acts as a crucial nutrient sensor, linking metabolic state to cellular signaling and gene expression.[4][5] Dysregulation of the HBP is implicated in numerous pathologies, including diabetes, cancer, and neurodegenerative diseases, making its components attractive targets for therapeutic intervention.[2][3][6] This guide provides a detailed examination of the core pathway, its regulation, quantitative aspects, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

The de novo synthesis of UDP-GlcNAc from glucose involves four sequential enzymatic reactions that branch off from the glycolysis pathway.[2][7]

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the first and rate-limiting step. GFAT catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, producing glucosamine-6-phosphate (GlcN-6-P) and glutamate.[2][8] There are two main isoforms, GFAT1 (encoded by GFPT1) and GFAT2 (encoded by GFPT2).[4][9]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1 or GNPNAT1) : This enzyme acetylates GlcN-6-P using acetyl-CoA as the donor, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[10][11]

-

Phosphoacetylglucosamine mutase (PGM3 or AGM1) : PGM3 catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[12][13][14]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX1) : In the final step, UAP1 activates GlcNAc-1-P using uridine triphosphate (UTP) to produce the final product, UDP-GlcNAc, and pyrophosphate (PPi).[15][16]

In addition to the de novo pathway, cells can utilize a salvage pathway where exogenous glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) are taken up and phosphorylated to enter the pathway, bypassing the initial GFAT-catalyzed step.[1]

Pathway Regulation and Cellular Significance

The HBP is tightly regulated to maintain cellular homeostasis.

-

Nutrient Sensing : The pathway's reliance on substrates from four major metabolic branches (glucose, amino acids, fatty acids, and nucleotides) positions its end-product, UDP-GlcNAc, as a master nutrient sensor.[2][17][18] Cellular levels of UDP-GlcNAc directly reflect the nutrient state, which in turn modulates the O-GlcNAcylation of thousands of intracellular proteins.[3][6] This modification acts as a rheostat, adjusting cellular processes like transcription, translation, and signaling in response to nutrient availability.[3][6][19]

-

Feedback Inhibition : The rate-limiting enzyme, GFAT, is subject to feedback inhibition by the pathway's end-product, UDP-GlcNAc, which competes with the substrate fructose-6-phosphate.[2][8] The intermediate product, GlcN-6-P, is also a potent competitive inhibitor for the fructose-6-P binding site on GFAT1.[8]

-

Post-Translational Modification : The activity of HBP enzymes can be regulated. For example, GFAT1 activity is inhibited by phosphorylation via cAMP-dependent protein kinase (PKA), whereas the isoform GFAT2 is activated by PKA-mediated phosphorylation at serine 202.[9] This allows for differential regulation of the pathway in various tissues.[9]

Quantitative Data

Quantitative analysis of the HBP is crucial for understanding its flux and regulatory dynamics. The following tables summarize key kinetic data for HBP enzymes and typical metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km Value | Organism/System | Citation(s) |

| Human GFAT1 | Fructose-6-P | 7 µM | Recombinant Human | [8] |

| Human GFAT1 | Fructose-6-P | 0.2 - 1 mM | Mammalian (older data) | [8] |

| Mouse GFAT2 | Fructose-6-P | 0.8 mM | Recombinant Mouse | [9] |

| Mouse GFAT2 | Glutamine | 1.2 mM | Recombinant Mouse | [9] |

| Human GNA1 | Acetyl-CoA | 33 µM | A. thaliana (homolog) | [20] |

| Human GNA1 | Glucosamine-6-P | 231 µM | A. thaliana (homolog) | [20] |

Table 2: Metabolite and Enzyme Activity Levels

| Parameter | Condition/Tissue | Value / Observation | Citation(s) |

| Glucose Flux into HBP | Cultured Cells | 2-5% of total glucose uptake | [1][2][4] |

| GFAT Activity | Control Subjects | 20.10 ± 1.12 pM/mg protein/min | [21] |

| GFAT Activity | Type 2 Diabetes | 30.22 ± 2.40 pM/mg protein/min (Significantly higher) | [21] |

| UDP-GlcNAc Concentration | Mouse Liver | ~400 pmol/mg tissue | [22] |

| UDP-GlcNAc Concentration | Mouse Heart | ~150 pmol/mg tissue | [22] |

| UDP-GlcNAc Concentration | Mouse Brain | ~100 pmol/mg tissue | [22] |

| UDP-GlcNAc Quantification Limit | Enzymatic Assay | 110 fmol (equivalent to ~50,000 cultured cells) | [23] |

Experimental Protocols

Studying the HBP requires robust methodologies to measure enzyme activity, metabolite levels, and gene expression.

Protocol: Measurement of GFAT Activity

This protocol is adapted from the glutamate dehydrogenase (GDH)-coupled method, which measures the formation of glutamate, a co-product of the GFAT reaction.[24]

Materials:

-

Cell Lysis Buffer (with 5 mM GSH and 5 mM G6P)

-

Reaction Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM EDTA

-

Substrates: 12 mM Fructose-6-Phosphate (F-6-P), 40 mM L-Glutamine

-

Coupling Reagents: 2 mM Acetylpyridine adenine dinucleotide (APAD), 6 U Glutamate Dehydrogenase (GDH)

-

96-well plate and spectrophotometer capable of reading at 370 nm

Procedure:

-

Sample Preparation: Harvest cultured cells by scraping into ice-cold lysis buffer. Homogenize the cell suspension and centrifuge to pellet debris. Collect the supernatant (cell lysate) and determine the total protein concentration.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Reaction Buffer, 6 mM glutamine, 0.8 mM F-6-P, 0.3 mM APAD, and 6 U GDH.

-

Initiate Reaction: Add 80-150 µg of cell lysate protein to the reaction mixture to a final volume of 200 µL.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 370 nm over 90 minutes. The rate of APADH formation is directly proportional to the rate of glutamate production by GFAT.

-

Calculation: Calculate GFAT activity based on the rate of change in absorbance and the molar extinction coefficient of APADH, expressed as nmol glutamate/min/mg protein.

Protocol: Quantification of UDP-GlcNAc by Enzymatic Assay

This method leverages the high specificity of O-GlcNAc Transferase (OGT) to quantify UDP-GlcNAc from biological samples.[22][23][25]

Materials:

-

Metabolite Extraction Buffers: Methanol, Chloroform, Water

-

Recombinant human OGT

-

O-GlcNAc acceptor peptide (e.g., BSA-conjugated peptide)

-

Alkaline Phosphatase (to remove inhibitory UDP)

-

Primary antibody specific for O-GlcNAcylated substrates (e.g., RL2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Dot blot apparatus or microplate reader

Procedure:

-

Metabolite Extraction: Homogenize frozen tissue or cell pellets in a methanol:water solution. Perform a chloroform extraction to separate the polar metabolite phase (containing UDP-GlcNAc) from lipids and proteins.[25] Lyophilize the aqueous phase to concentrate the metabolites.

-

UDP Removal: Re-suspend the extract and treat with alkaline phosphatase to degrade UDP, a potent inhibitor of OGT, which can be present in the sample. Heat-inactivate the phosphatase.[22]

-

Enzymatic Reaction: Incubate the treated sample with recombinant OGT and a high concentration of an O-GlcNAc acceptor peptide. The amount of peptide that becomes O-GlcNAcylated is proportional to the amount of UDP-GlcNAc in the sample.

-

Detection:

-

Dot Blot Format: Spot the reaction mixture onto a nitrocellulose membrane. Detect the O-GlcNAcylated peptide using a primary antibody and an HRP-conjugated secondary antibody, followed by a chemiluminescent substrate.[22]

-

Microplate Format: Coat a microplate with the acceptor peptide. Perform the enzymatic reaction in the wells, followed by an ELISA-like detection using primary and secondary antibodies.[23]

-

-

Quantification: Generate a standard curve using known concentrations of UDP-GlcNAc. Quantify the amount of UDP-GlcNAc in the samples by comparing their signal intensity to the standard curve.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the mRNA expression levels of key HBP enzymes (e.g., GFPT1, GFPT2, GNPNAT1, PGM3, UAP1).[4][26]

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based)

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Isolation: Extract total RNA from cultured cells or tissues using a standardized kit, following the manufacturer’s instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and target gene. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix. Include no-template controls to check for contamination.

-

Data Acquisition: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Relative Quantification: Analyze the resulting amplification data. Determine the cycle threshold (Ct) for each reaction. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to one or more stable housekeeping genes.

Conclusion

The this compound (Hexosamine) Biosynthesis Pathway is a central hub of cellular metabolism, translating nutrient availability into a powerful regulatory signal via UDP-GlcNAc and subsequent protein glycosylation. Its fundamental role in cellular physiology and its association with major human diseases underscore its importance as a subject of research and a target for drug development. A thorough understanding of its enzymatic steps, regulatory mechanisms, and quantitative dynamics, facilitated by the robust experimental protocols detailed herein, is essential for advancing our knowledge and developing novel therapeutic strategies that target this critical pathway.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]

- 4. Frontiers | Identification of hexosamine biosynthesis pathway as a novel prognostic signature and its correlation with immune infiltration in bladder cancer [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of mouse glutamine-fructose-6-phosphate amidotransferase 2 (GFAT2) by cAMP-dependent protein kinase increases the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 12. Agm1/Pgm3-Mediated Sugar Nucleotide Synthesis Is Essential for Hematopoiesis and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PGM3 insufficiency: a glycosylation disorder causing a notable T cell defect [frontiersin.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. uniprot.org [uniprot.org]

- 21. Glutamine fructose-6-phosphate amidotransferase (GFAT) gene expression and activity in patients with type 2 diabetes: inter-relationships with hyperglycaemia and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The hexosamine biosynthesis pathway-related gene signature correlates with immune infiltration and predicts prognosis of patients with osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanisms of D-Glucosamine: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Pathways and Cellular Responses to D-Glucosamine

Introduction

This compound, an endogenous amino monosaccharide, is a fundamental building block for the biosynthesis of macromolecules such as glycoproteins and glycosaminoglycans.[1] Beyond its structural role, this compound is an active signaling molecule that profoundly influences a multitude of cellular processes. Its ability to modulate metabolic pathways, inflammatory responses, and protein quality control has positioned it as a molecule of significant interest in various fields, from osteoarthritis research to cancer biology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound at the cellular level, intended for researchers, scientists, and drug development professionals. We delve into its metabolic fate, its impact on key signaling cascades, and the experimental methodologies used to elucidate these effects.

The Hexosamine Biosynthetic Pathway: The Central Hub of Glucosamine Metabolism

Upon entering the cell, primarily through glucose transporters, this compound is rapidly phosphorylated to glucosamine-6-phosphate.[2] This intermediate is a key entry point into the Hexosamine Biosynthetic Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The end product of the HBP is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a high-energy nucleotide sugar that serves as the donor substrate for glycosylation reactions.[3][4] The flux through the HBP is tightly regulated and is considered a cellular sensor of nutrient availability.[5]

References

- 1. Evaluation of the effect of glucosamine on an experimental rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. par.nsf.gov [par.nsf.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Metabolic Fate and Pathway Analysis of D-Glucosamine

Introduction

This compound (GlcN) is an endogenous amino monosaccharide synthesized from glucose and plays a fundamental role as a precursor in the biochemical synthesis of glycosylated proteins and lipids[1][2]. It is a key component of various macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids, which are essential for the structure and function of various tissues, particularly articular cartilage[3]. Commercially, it is widely used as a nutritional supplement for the management of osteoarthritis, although its clinical efficacy remains a subject of debate[4][5]. For drug development professionals and researchers, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, along with its intricate involvement in cellular metabolic pathways, is critical for evaluating its therapeutic potential, safety, and mechanism of action.

This technical guide provides a comprehensive analysis of the metabolic fate of this compound, summarizing quantitative pharmacokinetic data, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of this compound has been investigated in both preclinical animal models and human subjects, primarily using radiolabeled [14C]-Glucosamine and various chromatographic techniques.

Absorption

Following oral administration, this compound is well-absorbed from the gastrointestinal tract. Studies in humans have shown that approximately 90% of an orally administered dose of glucosamine is absorbed from the small intestine. However, the absolute oral bioavailability is significantly lower, estimated to be around 44%, which is attributed to a substantial first-pass effect in the liver[6]. Despite high absorption, the limited bioavailability means that plasma concentrations after oral intake are only about 20% of those achieved via intravenous administration[7]. The transport of glucosamine across the intestinal barrier is not believed to involve active transport mechanisms[8].

Distribution

After absorption or intravenous administration, glucosamine is distributed throughout the body. In animal models (rats and dogs), radioactivity from labeled glucosamine rapidly appears in the liver, kidneys, and other tissues, including the articular cartilage[6][9]. The volume of distribution in humans has been calculated to be 0.076 L/kg[8]. A notable finding is the incorporation of glucosamine into plasma globulins, which occurs with a lag time of approximately 0.45 hours and a rate of 0.26 h⁻¹[6][9]. This incorporation contributes to a long elimination half-life of the radioactivity associated with these proteins[6].

Metabolism

The liver is the primary site of this compound metabolism[4]. A significant portion of absorbed glucosamine is taken up by the liver and undergoes first-pass metabolism[4][6]. The primary metabolic pathway for this compound is the Hexosamine Biosynthetic Pathway (HBP) .

The HBP is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)[10][11]. UDP-GlcNAc is the activated form of glucosamine used by glycosyltransferases for the synthesis of glycoproteins, proteoglycans, and other complex carbohydrates[3][12].

Exogenous this compound enters the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P), bypassing the first and rate-limiting step of the de novo pathway, which is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT)[10][13]. The pathway proceeds as follows:

-

Phosphorylation : this compound is phosphorylated by Hexokinase (HK) to this compound-6-phosphate (GlcN-6-P).

-

Acetylation : GlcN-6-P is acetylated by Glucosamine-6-phosphate N-acetyltransferase (GNA1) using Acetyl-CoA to form N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P).

-

Isomerization : GlcNAc-6-P is isomerized to N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P) by Phosphoacetylglucosamine mutase (AGM1/PGM3)[11].

-

Uridylation : Finally, GlcNAc-1-P reacts with Uridine triphosphate (UTP) in a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1) to produce the final product, UDP-GlcNAc[11].

This pathway is a key sensor of nutrient availability and its end-product, UDP-GlcNAc, is critical for post-translational modifications like N-glycosylation and O-GlcNAcylation, which regulate the function and stability of numerous proteins[13][14].

Excretion

Metabolites of this compound, as well as the unchanged parent compound, are primarily excreted through urine. Following intravenous administration in humans, urinary excretion of the parent compound can account for 29-38% of the dose within 24-120 hours[6][8][9]. After oral administration, urinary excretion of unchanged glucosamine is much lower, typically 1-2% of the dose, due to the extensive first-pass metabolism[6].

A significant portion of administered glucosamine is completely catabolized. In studies with rats, up to 49% of the radioactivity from a [14C]-Glucosamine dose was eliminated as 14CO2 in expired air over 144 hours, indicating its entry into central carbon metabolism[6][8]. Fecal excretion is generally low, accounting for a small fraction of the administered dose, further confirming the high degree of intestinal absorption[6].

Visualization of Key Pathways

ADME Pathway of this compound

References

- 1. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Are D-Glucosamines? - CD Bioparticles Blog [cd-bioparticles.net]

- 3. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption, distribution, metabolism and excretion of glucosamine sulfate. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. semanticscholar.org [semanticscholar.org]

- 10. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 13. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

The Role of D-Glucosamine in Protein Glycosylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, the enzymatic addition of glycans to proteins, is a critical post-translational modification influencing a vast array of biological processes, from protein folding and stability to cellular signaling and immune responses. D-Glucosamine, a naturally occurring amino sugar, serves as a key precursor for the biosynthesis of nucleotide sugars that are essential for glycosylation. This technical guide provides a comprehensive overview of the role of this compound in protein glycosylation, with a focus on its entry into the hexosamine biosynthetic pathway (HBP) and its subsequent impact on N-linked and O-linked glycosylation. This document details the biochemical pathways, summarizes quantitative data on the effects of this compound, and provides established experimental protocols for the analysis of protein glycosylation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of these complex processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of glycobiology and related areas.

Introduction to Protein Glycosylation

Protein glycosylation is a fundamental post-translational modification that involves the covalent attachment of carbohydrate moieties, or glycans, to proteins.[1] This process dramatically increases the complexity and diversity of the proteome.[2] Glycosylation is broadly categorized into two major types: N-linked glycosylation, where the glycan is attached to the amide nitrogen of an asparagine residue, and O-linked glycosylation, where the glycan is attached to the hydroxyl group of a serine or threonine residue.[3] A specific type of O-linked glycosylation, O-GlcNAcylation, involves the addition of a single N-acetylglucosamine (GlcNAc) to serine or threonine residues of nuclear and cytoplasmic proteins.[4]

These modifications play crucial roles in:

-

Protein folding and quality control: N-linked glycans in the endoplasmic reticulum (ER) are essential for the proper folding of newly synthesized proteins.[3]

-

Protein stability and solubility: The attachment of hydrophilic glycan chains can enhance the stability and solubility of proteins.

-

Cellular recognition and signaling: Cell-surface glycans are critical for cell-cell and cell-matrix interactions, immune recognition, and signal transduction.[3]

-

Enzyme activity and protein localization: Glycosylation can directly modulate the catalytic activity of enzymes and influence the subcellular localization of proteins.[5]

Given the profound impact of glycosylation on protein function, aberrant glycosylation is associated with numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[6]

The Central Role of this compound: The Hexosamine Biosynthetic Pathway (HBP)

This compound is a key metabolic precursor for the synthesis of all nitrogen-containing sugars.[7] Its primary role in protein glycosylation is to fuel the Hexosamine Biosynthetic Pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for the enzymes that initiate both N-linked and O-linked glycosylation.[6][8]

The HBP integrates nutrients from glucose, amino acid, fatty acid, and nucleotide metabolism.[9] this compound can enter the HBP at a point downstream of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[8] Once transported into the cell, this compound is phosphorylated by hexokinase to form glucosamine-6-phosphate, which then proceeds through the pathway to be converted into UDP-GlcNAc.[8]

Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)

This compound and N-Linked Glycosylation

N-linked glycosylation is initiated in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor (Glc3Man9GlcNAc2) from a dolichol phosphate carrier to a nascent polypeptide chain.[10] This process is catalyzed by the oligosaccharyltransferase (OST) complex.[11] The availability of UDP-GlcNAc is a critical factor for the synthesis of this precursor.

While this compound supplementation increases the pool of UDP-GlcNAc, high concentrations have been reported to inhibit N-linked glycosylation. This seemingly paradoxical effect may be due to the disruption of the dolichol-linked oligosaccharide biosynthesis, leading to ER stress. Studies have shown that glucosamine treatment can lead to a reduction in the molecular mass of N-glycosylated proteins, similar to the effect of tunicamycin, a known inhibitor of N-glycosylation.

Logical Relationship: this compound's Dual Role in N-Linked Glycosylation

This compound and O-Linked Glycosylation (O-GlcNAcylation)

O-GlcNAcylation is a dynamic and reversible modification of nuclear and cytoplasmic proteins with a single N-acetylglucosamine (O-GlcNAc) moiety.[4] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4] O-GlcNAcylation is highly sensitive to the intracellular concentration of UDP-GlcNAc, making it a key sensor of the cell's metabolic state.[10]

Supplementation with this compound directly increases the flux through the HBP, leading to elevated levels of UDP-GlcNAc and a subsequent increase in total protein O-GlcNAcylation.[10] This has been shown to modulate the function of numerous proteins involved in signaling, transcription, and metabolism. For instance, increased O-GlcNAcylation has been implicated in the regulation of insulin signaling and the cellular stress response.

Quantitative Data on the Effects of this compound

The administration of this compound has a quantifiable impact on the intracellular pool of UDP-sugars, which are the direct precursors for glycosylation. The following table summarizes data from a study on COS-1 cells, demonstrating the dose-dependent effect of glucosamine on UDP-GlcNAc and UDP-GlcUA levels.

Table 1: Effect of this compound on UDP-Sugar Levels in COS-1 Cells

| This compound Concentration (mM) | UDP-GlcNAc (pmol/µg protein) | Fold Change in UDP-GlcNAc | UDP-GlcUA (pmol/µg protein) | Fold Change in UDP-GlcUA |

| 0 | ~0.2 | 1.0 | ~0.3 | 1.0 |

| 0.25 | ~0.8 | ~4.0 | ~0.4 | ~1.3 |

| 0.5 | ~1.2 | ~6.0 | ~0.5 | ~1.7 |

| 1.0 | ~1.8 | ~9.0 | ~0.6 | ~2.0 |

| 2.0 | >2.0 | >10.0 | ~0.6 | ~2.0 |

Data adapted from Jokela et al., JBC, 2011. The values are estimations based on the graphical data presented in the publication.

These data clearly indicate that even low concentrations of glucosamine can significantly increase the cellular pool of UDP-GlcNAc, which is expected to directly impact O-GlcNAcylation levels and the biosynthesis of N-glycan precursors.

Experimental Protocols for Studying Protein Glycosylation

A variety of techniques are employed to study the effects of this compound on protein glycosylation. Below are detailed methodologies for key experiments.

Enrichment of Glycoproteins using Lectin Affinity Chromatography

Lectins are proteins that bind specifically to carbohydrate structures, making them excellent tools for enriching glycoproteins from complex biological samples.

Protocol:

-

Lectin Selection and Column Preparation:

-

Choose a lectin with specificity for the glycan structures of interest (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for GlcNAc and sialic acid).

-

Pack a chromatography column with the lectin-conjugated agarose beads according to the manufacturer's instructions.

-

Equilibrate the column with 10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4).

-

-

Sample Preparation and Loading:

-

Prepare a protein extract from cells or tissues treated with or without this compound.

-

Clarify the lysate by centrifugation.

-

Load the clarified lysate onto the equilibrated lectin column at a low flow rate to ensure optimal binding.[3]

-

-

Washing:

-

Wash the column with 10-20 column volumes of binding buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[3]

-

-

Elution:

-

Elute the bound glycoproteins with an elution buffer containing a high concentration of a competitive sugar (e.g., 0.5 M α-methyl-mannopyranoside for Concanavalin A).

-

Collect the eluted fractions.

-

-

Downstream Analysis:

-

The enriched glycoproteins can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Experimental Workflow: Glycoprotein Enrichment and Analysis

Analysis of N-Linked Glycans by PNGase F Digestion and HPLC

Peptide-N-Glycosidase F (PNGase F) is an enzyme that cleaves the bond between asparagine and the innermost GlcNAc of N-linked glycans, releasing the entire glycan chain.

Protocol:

-

Denaturation:

-

Denature the glycoprotein sample (e.g., 10-20 µg) by heating at 95°C for 5 minutes in the presence of a denaturing agent like SDS.

-

-

Enzymatic Deglycosylation:

-

Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to sequester the SDS.

-

Add PNGase F and incubate at 37°C for 2-16 hours.[1]

-

-

Glycan Labeling:

-

Following deglycosylation, the released glycans are typically labeled with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) for sensitive detection.

-

-

Purification of Labeled Glycans:

-

Remove excess fluorescent dye and other contaminants using hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).

-

-

HPLC Analysis:

-

Separate the labeled glycans by HILIC-HPLC with fluorescence detection. The retention times can be compared to a labeled dextran ladder to determine the size of the glycans in glucose units (GU).

-

Detection of O-GlcNAcylation by Immunoprecipitation and Western Blotting

Specific antibodies that recognize the O-GlcNAc modification can be used to detect and quantify changes in O-GlcNAcylation levels.

Protocol:

-

Cell Lysis:

-

Lyse cells treated with or without this compound in a lysis buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G).

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysate with an anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) overnight at 4°C.

-

Add protein A/G-conjugated beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody against the protein of interest to determine if it is O-GlcNAcylated, or with an anti-O-GlcNAc antibody to visualize all O-GlcNAcylated proteins.

-

Mass Spectrometry-Based Analysis of Glycosylation

Mass spectrometry (MS) is a powerful tool for the detailed characterization of protein glycosylation, including site-specific analysis and glycan structure elucidation.

General Workflow:

-

Sample Preparation:

-

Glycoproteins can be analyzed intact, or more commonly, digested into glycopeptides using a protease like trypsin.

-

Glycopeptides can be enriched from the peptide mixture using methods like lectin affinity chromatography or HILIC.

-

-

LC-MS/MS Analysis:

-

The enriched glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Different fragmentation techniques (e.g., CID, HCD, ETD) can be used to obtain information about both the peptide sequence and the attached glycan structure.

-

-

Data Analysis:

-

Specialized software is used to identify the glycopeptides from the complex MS/MS data and to determine the site of glycosylation and the composition of the glycan.

-

Implications for Drug Development

The central role of this compound in protein glycosylation and the association of aberrant glycosylation with disease present several opportunities for drug development.

-

Targeting the HBP: Modulating the activity of enzymes in the HBP could be a strategy to alter glycosylation in diseases like cancer, where there is often an increased flux through this pathway.[6]

-

Glycosylation-based Biomarkers: Changes in the glycosylation patterns of specific proteins can serve as biomarkers for disease diagnosis and prognosis.

-

Therapeutic Glycoproteins: The glycosylation profile of recombinant therapeutic proteins, such as monoclonal antibodies, is critical for their efficacy and safety. Understanding how to control glycosylation during their production is a major focus in the biopharmaceutical industry.

Conclusion

This compound is a key metabolic substrate that directly fuels the biosynthesis of the essential nucleotide sugar UDP-GlcNAc, thereby playing a pivotal role in both N-linked and O-linked protein glycosylation. While it serves as a fundamental building block, its pharmacological use can have complex, concentration-dependent effects on these glycosylation pathways. A thorough understanding of the biochemical mechanisms and the availability of robust analytical techniques are crucial for researchers and drug developers aiming to unravel the intricacies of protein glycosylation and leverage this knowledge for therapeutic benefit. This guide provides a foundational framework of the core concepts, quantitative data, and experimental methodologies to aid in this endeavor.

References

- 1. Glycosylation Quantitative Proteomic Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Global Mass Spectrometry and Transcriptomics Array Based Drug Profiling Provides Novel Insight into Glucosamine Induced Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Probing the dynamics of O-GlcNAc glycosylation in the brain using quantitative proteomics. | Semantic Scholar [semanticscholar.org]

- 7. Quantitative proteomics analysis reveals important roles of N-glycosylation on ER quality control system for development and pathogenesis in Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]

- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Profiling of N-linked Glycosylation Machinery in Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

D-Glucosamine as a Precursor in the Hexosamine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This essential nucleotide sugar is the donor substrate for all forms of protein and lipid glycosylation, including N-linked glycosylation and O-linked β-N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins. Dysregulation of the HBP has been implicated in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. D-glucosamine, an amino sugar, can enter the HBP, bypassing the rate-limiting enzyme, and has been widely used as a tool to study the consequences of increased HBP flux. This technical guide provides an in-depth overview of this compound's role as an HBP precursor, presenting quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the relevant pathways and workflows.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a conserved metabolic pathway that shunts a small percentage (2-5%) of glucose entering the cell. The canonical pathway consists of four enzymatic steps:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the HBP. It catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate.[1][2]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates GlcN-6-P using acetyl-CoA to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

Phosphoacetylglucosamine mutase (PGM3/AGM1) : This enzyme isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, UAP1/AGX1 converts GlcNAc-1-P and UTP to the final product, UDP-GlcNAc.[2]

This compound enters the HBP by being phosphorylated by hexokinase to form GlcN-6-P, thus bypassing the GFAT-mediated rate-limiting step.[1] This allows for a more direct and potent stimulation of the pathway, leading to increased production of UDP-GlcNAc.

Visualizing the Hexosamine Biosynthesis Pathway

Caption: The Hexosamine Biosynthesis Pathway and this compound Entry.

Quantitative Effects of this compound on HBP Metabolites

Supplementation with this compound leads to a significant and dose-dependent increase in the intracellular concentration of UDP-GlcNAc and a subsequent increase in protein O-GlcNAcylation.

Impact of this compound on UDP-GlcNAc Levels

The following table summarizes the quantitative changes in UDP-GlcNAc levels observed in different cell lines upon treatment with this compound.

| Cell Line | Glucosamine Concentration | Treatment Duration | Fold Change in UDP-GlcNAc (vs. Control) | Reference |

| COS-1 | 0.25 mM | 6 hours | ~4-fold | [3] |

| COS-1 | 2.0 mM | 6 hours | >10-fold | [3] |

| Isolated Adipocytes | <250 µM | Not specified | Marked elevation | [1] |

| Isolated Adipocytes | 2.0 mM | Not specified | 4-5-fold | [1] |

| HaCaT Keratinocytes | 6.0 mM | 2 hours | ~2-fold | [4] |

Impact of this compound on Protein O-GlcNAcylation

The increase in UDP-GlcNAc levels directly fuels the O-GlcNAc modification of proteins, a dynamic post-translational modification that regulates a vast array of cellular processes.

| Cell Line | Glucosamine Concentration | Treatment Duration | Fold Change in O-GlcNAcylation (vs. Control) | Reference |

| HMEC-1 | 20 mM | 4 hours | ~2-fold | |

| HMEC-1 | 20 mM | 6 hours | ~4-fold | |

| HMEC-1 | 5 mM | 24 hours | ~7-fold | |

| HMEC-1 | 10 mM | 24 hours | ~5-fold | |

| HMEC-1 | 20 mM | 24 hours | ~8-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on the HBP.

Quantification of UDP-GlcNAc by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a method for the extraction and quantification of UDP-GlcNAc from cultured cells.

Materials:

-

Perchloric acid (PCA), 0.6 M, ice-cold

-

Potassium carbonate (K2CO3), 3 M

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Acetonitrile (ACN), HPLC grade

-

Tetrabutylammonium hydroxide (TBAOH), for ion-pairing

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with UV detector (262 nm)

Procedure:

-

Cell Lysis and Extraction:

-

Wash cultured cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.6 M PCA to the cell pellet.

-

Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Neutralization:

-

Add 3 M K2CO3 dropwise to the supernatant while vortexing until the pH reaches 6.5-7.0.

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide sugars.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Mobile Phase A: 50 mM potassium phosphate, 5 mM TBAOH, pH 7.0.

-

Mobile Phase B: 50% Acetonitrile in Mobile Phase A.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized for the specific column and system.

-

Inject the neutralized extract onto the HPLC system.

-

Monitor the elution profile at 262 nm.

-

Quantify the UDP-GlcNAc peak area by comparing it to a standard curve of known UDP-GlcNAc concentrations.

-

Detection of O-GlcNAcylation by Western Blot

This protocol describes the detection of global O-GlcNAcylation levels in cell lysates.

Materials:

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

OGA inhibitor (e.g., Thiamet-G or PUGNAc)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6), diluted 1:1000 in blocking buffer.

-

Secondary antibody: HRP-conjugated anti-mouse IgM or IgG, diluted 1:5000 in blocking buffer.

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors and an OGA inhibitor.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Measurement of GFAT Enzymatic Activity

This colorimetric assay measures the activity of GFAT in cell lysates by detecting the formation of glutamate.

Materials:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT

-

Substrate Solution: 20 mM Fructose-6-phosphate, 20 mM L-glutamine in Assay Buffer

-

Glutamate Dehydrogenase (GDH)

-

NAD+

-

Cell lysis buffer (e.g., hypotonic buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates using a suitable lysis buffer that does not interfere with the assay.

-

Quantify the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell lysate (containing 20-50 µg of protein)

-

100 µL of Substrate Solution

-

10 µL of NAD+ (to a final concentration of 1 mM)

-

10 µL of GDH (to a final concentration of 1 unit/mL)

-

-

For a blank control, use lysis buffer instead of cell lysate.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH production (increase in A340) from the linear portion of the kinetic curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of glutamate formation.

-

Express GFAT activity as nmol of glutamate produced per minute per mg of protein.

-

Visualizing Experimental Workflows

Workflow for UDP-GlcNAc Quantification

Caption: Experimental Workflow for UDP-GlcNAc Quantification by RP-HPLC.

Workflow for O-GlcNAcylation Detection

Caption: Experimental Workflow for O-GlcNAcylation Detection by Western Blot.

Conclusion

This compound serves as a potent and valuable tool for investigating the functional consequences of increased flux through the hexosamine biosynthesis pathway. By bypassing the rate-limiting enzyme GFAT, glucosamine supplementation leads to a robust and dose-dependent increase in UDP-GlcNAc levels and subsequent protein O-GlcNAcylation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to quantitatively assess the impact of this compound on the HBP and its downstream signaling events. A thorough understanding of these methodologies is crucial for advancing our knowledge of the HBP's role in health and disease and for the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

- 1. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Transport Mechanism of D-Glucosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine, an amino sugar naturally present in the body, is a fundamental building block for glycosaminoglycans, essential components of cartilage and other connective tissues. Its therapeutic potential, particularly in the context of osteoarthritis, has spurred significant research into its cellular uptake and metabolism. Understanding the precise mechanisms by which this compound enters cells is paramount for optimizing its therapeutic applications and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the transport mechanism of this compound into cells, detailing the transporters involved, the kinetics of uptake, experimental protocols for its investigation, and the signaling pathways that regulate this process.

Core Transport Mechanism: Facilitated Diffusion via Glucose Transporters (GLUTs)

The primary mechanism for this compound entry into mammalian cells is facilitated diffusion mediated by the family of glucose transporters (GLUTs). These integral membrane proteins are responsible for the transport of glucose and other structurally similar hexoses across the plasma membrane. Due to its structural similarity to glucose, this compound is recognized as a substrate by several GLUT isoforms.

Key GLUT Isoforms in this compound Transport

While multiple GLUT isoforms can transport this compound, some exhibit a higher affinity for this amino sugar than others.

-

GLUT2: This transporter, predominantly expressed in the liver, pancreatic β-cells, intestine, and kidney, has been identified as a high-affinity transporter for this compound.[1] This high affinity suggests a significant role for GLUT2 in the uptake of this compound in these tissues.

-

GLUT4: The insulin-responsive glucose transporter, GLUT4, found in adipose tissue and striated muscle, also facilitates the transport of this compound. The transport of glucosamine via GLUT4 is a critical consideration in the context of insulin-sensitive tissues.

-

GLUT1 and GLUT3: These ubiquitously expressed transporters, crucial for basal glucose uptake in most cell types, including the brain, are also capable of transporting this compound, although their specific kinetic parameters for this substrate are less well-defined compared to GLUT2.

It is important to note that this compound acts as a competitive inhibitor of glucose transport, meaning it competes with glucose for binding to the same site on the GLUT transporters.[1] This competition can have significant implications for cellular glucose metabolism, particularly in a therapeutic context where this compound may be present at high concentrations.

Quantitative Data on this compound Transport Kinetics

The efficiency of this compound transport by different GLUT isoforms can be quantified by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for the substrate. While specific Vmax values for this compound are not extensively reported, the available Km data provides valuable insights into transporter affinity.

| Transporter | Substrate | Km (mM) | Cell Type/System | Reference |

| GLUT2 | This compound | ~0.8 | N/A | [1] |

| GLUT4 | This compound | ~3.9 | N/A | [2] |

| GLUT1 | 2-Deoxy-D-glucose | 9.5 ± 1.0 | Xenopus oocytes | [3][4] |

| GLUT3 | 2-Deoxy-D-glucose | 2.6 ± 0.4 | Xenopus oocytes | [3][4] |

| GLUT1 | 3-O-Methylglucose | ~20 | 3T3-L1 cells | [5] |

| GLUT4 | 3-O-Methylglucose | ~7 | 3T3-L1 cells | [5] |

Note: 2-Deoxy-D-glucose and 3-O-Methylglucose are glucose analogs often used to study glucose transporter kinetics and can serve as a proxy for understanding the general transport characteristics of GLUT1 and GLUT3.

Experimental Protocols for Investigating this compound Transport

The uptake of this compound into cells is typically investigated using radiolabeled substrates, most commonly [3H]-D-glucosamine. The following protocol outlines a standard procedure for a cellular uptake assay in cultured mammalian cells.

Protocol: Radiolabeled this compound Uptake Assay

1. Cell Culture:

-

Seed mammalian cells of interest (e.g., adipocytes, hepatocytes, or a specific cancer cell line) in 24-well or 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

-

Culture the cells in a suitable growth medium at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Assay Solutions:

-

Uptake Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

-

Radiolabeled this compound Solution: Prepare a working solution of [3H]-D-glucosamine in the uptake buffer at the desired final concentration (e.g., a range of concentrations to determine Km and Vmax). A typical specific activity is 1-10 μCi/mL.

-